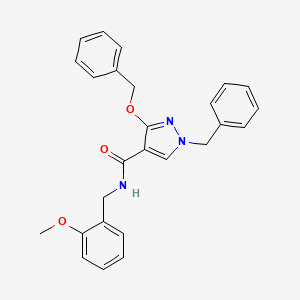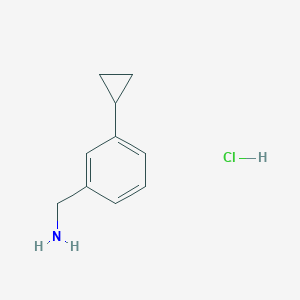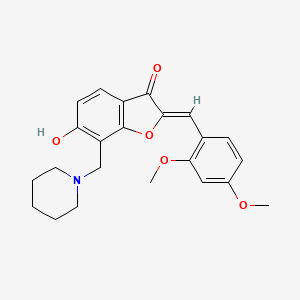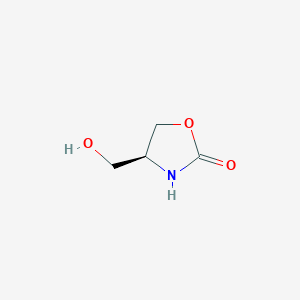![molecular formula C15H13Cl2NO4S B2514193 N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-88-6](/img/structure/B2514193.png)
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(phenylsulfonyl)glycines and their derivatives, including those with substitutions on the phenyl ring, has been explored to enhance the inhibitory activity against aldose reductase. For instance, N-(phenylsulfonyl)-N-phenylglycines and N-(phenylsulfonyl)-2-phenylglycines have been prepared as analogues with varying substituents to test their effectiveness . Additionally, N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized with increased lipophilic character to potentially increase their inhibitory potential . These syntheses involve strategic placement of substituents to modulate the interaction with the enzyme's active site.
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their inhibitory activity. For example, the presence of a benzoylamino group in certain analogues has been shown to significantly increase inhibitory potency, suggesting that this group may interact with complementary sites on the enzyme . The stereochemistry of these molecules is also important, as the S isomers of certain derivatives have been found to be more active than their R counterparts . This indicates that the three-dimensional arrangement of atoms in these molecules is critical for their interaction with aldose reductase.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and the conditions under which they are synthesized or modified. For instance, the N-arylsulfonylation of amino acid esters, such as tyrosine and (4-hydroxyphenyl)glycine methyl esters, can be achieved without protecting the phenolic hydroxy group, using specific solvation techniques to increase chemoselectivity . This highlights the importance of solvent choice and the use of additives in directing the outcome of chemical reactions involving these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(phenylsulfonyl)glycine derivatives are influenced by their molecular structures and the nature of their substituents. The lipophilicity, stereochemistry, and presence of specific functional groups affect their solubility, stability, and overall reactivity. These properties are crucial for their biological activity, as they determine how these compounds interact with biological targets such as aldose reductase . Additionally, the coordination architectures of related compounds, such as those constructed from N-[(carboxyphenyl)-sulfonyl]glycine, demonstrate the structural variation that can be achieved through ligand isomerism effects and metal-directed assembly, which may also influence their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Environmental and Agricultural Applications
Herbicide Efficacy and Environmental Impact : Research has focused on the toxicology and environmental impact of herbicides, including glyphosate and 2,4-D, which share a functional relationship with the chemical structure of interest due to their use in agriculture and their potential environmental impact. Studies highlight the global trends in the use of these chemicals, their persistence in the environment, and their effects on non-target species, particularly in aquatic environments (Zuanazzi et al., 2020); (Třešňáková et al., 2021).
Biological and Health-Related Applications
Cytoprotective and Immunomodulatory Effects : Studies have identified glycine, an amino acid, and its derivatives as having significant cytoprotective, anti-inflammatory, and immunomodulatory effects across a range of conditions, including oxidative stress and various pathological states. This suggests potential therapeutic applications of glycine derivatives in managing diseases characterized by inflammation and oxidative damage (Zhong et al., 2003).
Neuroprotective and Cognitive Enhancements : Glycine and its analogs have been explored for their roles in enhancing cognitive function and providing neuroprotection. For instance, NMDA receptor modulators, which include glycine site agonists, have shown promise in treating cognitive deficits in central nervous system disorders, suggesting the potential for derivatives to contribute to novel therapeutic strategies (Moskal et al., 2014).
Stress Resistance in Plants : The role of glycine betaine in improving plant stress resistance, particularly against abiotic stresses such as drought and salinity, has been well-documented. This highlights the importance of studying glycine derivatives for agricultural applications, where enhancing crop resilience to stress conditions is a critical goal (Ashraf & Foolad, 2007).
Eigenschaften
IUPAC Name |
2-(2,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)14-8-11(16)4-7-13(14)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRGUANVKOFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)


![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)





